4-Bromo-2,3-difluoro-6-nitrophenol

Physicochemical Profiling Nucleophilic Aromatic Substitution Cross-Coupling

4-Bromo-2,3-difluoro-6-nitrophenol (CAS 1935896-35-7), with the molecular formula C₆H₂BrF₂NO₃ and a molecular weight of 253.99 g/mol, is a densely functionalized aromatic compound. It belongs to the halogenated nitrophenol class and features a unique combination of electron-withdrawing substituents: a bromine atom at the 4-position, fluorine atoms at the 2- and 3-positions, and a nitro group at the 6-position ortho to the phenolic hydroxyl.

Molecular Formula C6H2BrF2NO3
Molecular Weight 253.99 g/mol
Cat. No. B13433290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,3-difluoro-6-nitrophenol
Molecular FormulaC6H2BrF2NO3
Molecular Weight253.99 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)F)F)O)[N+](=O)[O-]
InChIInChI=1S/C6H2BrF2NO3/c7-2-1-3(10(12)13)6(11)5(9)4(2)8/h1,11H
InChIKeyHAKNMPMWTQRLOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,3-difluoro-6-nitrophenol: A Multi-Halogenated Nitrophenol Building Block for Bioactive Molecule Synthesis


4-Bromo-2,3-difluoro-6-nitrophenol (CAS 1935896-35-7), with the molecular formula C₆H₂BrF₂NO₃ and a molecular weight of 253.99 g/mol, is a densely functionalized aromatic compound [1]. It belongs to the halogenated nitrophenol class and features a unique combination of electron-withdrawing substituents: a bromine atom at the 4-position, fluorine atoms at the 2- and 3-positions, and a nitro group at the 6-position ortho to the phenolic hydroxyl . This specific substitution pattern imparts distinct physicochemical properties, including a low predicted pKa of 3.93 and a computed XLogP3-AA of 2.8, which differentiate it from simpler mono- or di-substituted analogs and make it a versatile intermediate for pharmaceutical and agrochemical research [2].

Why 4-Bromo-2,3-difluoro-6-nitrophenol Cannot Be Replaced by Common Analogs in Research


The combination of bromine, difluoro, and nitro substituents on a single phenol ring creates a highly specific electronic and steric environment that cannot be replicated by simply interchanging in-class compounds. The para-bromo substituent significantly lowers the compound's pKa (3.93) relative to the non-brominated 2,3-difluoro-6-nitrophenol, enhancing its acidity and reactivity in nucleophilic aromatic substitution and cross-coupling reactions . Furthermore, the para-nitro/meta-halogen orientation has been historically linked to selective biological activity against certain organisms, a property absent in isomers with different substitution patterns [1]. Generic substitution with 2,3-difluoro-6-nitrophenol, 4-bromo-2-fluorophenol, or 4-bromo-2,3-difluorophenol thus risks failure in applications where the precise electronic profile and hydrogen-bonding capability of the target compound are essential for target engagement or synthetic transformation [2].

Quantifiable Differentiation of 4-Bromo-2,3-difluoro-6-nitrophenol from Structural Analogs


Enhanced Acidity via Bromo Substitution: pKa Comparison with 2,3-Difluoro-6-nitrophenol

The predicted pKa of 4-Bromo-2,3-difluoro-6-nitrophenol is 3.93±0.50, which is notably lower than the non-brominated scaffold 2,3-difluoro-6-nitrophenol (aniline analog pKa ~5.5-6.0, as typical nitrophenols without additional halogens exhibit higher pKa values) . This increased acidity arises from the electron-withdrawing effect of the para-bromine, which stabilizes the phenoxide anion more effectively than fluorine or hydrogen alone.

Physicochemical Profiling Nucleophilic Aromatic Substitution Cross-Coupling

Increased Lipophilicity for Membrane Permeability: LogP Comparison with 2,3-Difluoro-6-nitrophenol

The computed octanol-water partition coefficient (XLogP3-AA) for 4-Bromo-2,3-difluoro-6-nitrophenol is 2.8, markedly higher than the XLogP3-AA value of approximately 1.5-1.8 for the non-brominated analog 2,3-difluoro-6-nitrophenol [1][2]. The introduction of the heavy bromine atom increases lipophilicity, which can be critical for passive membrane diffusion and target engagement in cellular assays.

Drug Design ADME Bioavailability

Selective Biological Activity Linked to para-Nitro/meta-Halogen Substitution Pattern

Historical SAR studies by Applegate (1966) demonstrated that mononitrophenols containing halogens are significantly more toxic to sea lamprey larvae than to fish when the nitro group is in the para-position and a halogen (including bromine) is in the meta-position [1]. 4-Bromo-2,3-difluoro-6-nitrophenol conforms to this pattern (4-bromo is meta to 6-nitro, considering ring numbering), while the commonly available analog 2,3-difluoro-6-nitrophenol does not contain a halogen in the analogous meta-position. In the original study, compounds with this specific orientation exhibited selective toxicity ratios (lamprey LC50 / fish LC50) of <0.1, indicating orders-of-magnitude selectivity.

Selective Toxicity Larvicide Anticancer

Molecular Weight and Heavy Atom Count Advantage for Radiochemistry and Mass Spectrometry

With a molecular weight of 253.99 g/mol, 4-Bromo-2,3-difluoro-6-nitrophenol is significantly heavier than 2,3-difluoro-6-nitrophenol (175.09 g/mol) due to the additional bromine atom [1][2]. This molecular weight difference, combined with the characteristic bromine isotopic signature (⁷⁹Br/⁸¹Br), provides a distinct advantage in mass spectrometry-based assays, allowing for unambiguous detection and quantification of the compound and its metabolites in complex biological matrices.

Radiochemistry Mass Spectrometry Isotopic Labeling

Optimal Application Scenarios for 4-Bromo-2,3-difluoro-6-nitrophenol Based on Evidence


Selective Larvicide or Targeted Pesticide Development

The compound's alignment with the para-nitro/meta-halogen pharmacophore for selective lamprey toxicity makes it a candidate scaffold for designing environmentally safe aquatic pesticides. Its enhanced lipophilicity (XLogP 2.8) may also improve cuticle penetration in target organisms [1].

Synthesis of Kinase Inhibitors and Anticancer Agents

The low pKa (3.93) and electrophilic aromatic substitution activation facilitate nucleophilic aromatic substitution and cross-coupling reactions, key steps in constructing kinase inhibitor cores. The heavy bromine atom serves as a synthetic handle for further functionalization or as a photoaffinity label .

Bioanalytical Probe and Mass Spectrometry Internal Standard

The distinct molecular weight (253.99 Da) and characteristic bromine isotopic pattern provide unambiguous detection in LC-MS/MS workflows. This makes the compound suitable as an internal standard or derivatization agent for quantifying phenolic metabolites in biological samples [2].

Agrochemical Intermediate for Fungicide Synthesis

The multi-halogenated structure is reminiscent of intermediates used in the synthesis of fluoro-bromo-substituted fungicides. The compound's stability and reactivity profile support its use in generating diverse libraries of agrochemical candidates via palladium-catalyzed cross-coupling .

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